molecular formula C24H18O5 B5080876 [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid

[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid

Cat. No.: B5080876
M. Wt: 386.4 g/mol
InChI Key: BGEVOTWGOHBDHG-UHFFFAOYSA-N
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Description

(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid is a complex organic molecule that features a chromenone core substituted with various functional groups. This compound belongs to a class of chromenone derivatives which have significant chemical and biological properties, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid typically involves multi-step organic reactions. One common route starts with the synthesis of the chromenone core, followed by the addition of the phenyl and acetic acid groups through esterification and etherification reactions. Reaction conditions often include catalysts like hydrochloric acid or sulfuric acid and may require specific temperature and pH control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound might leverage more efficient synthesis routes involving continuous flow chemistry, which allows for better control over reaction parameters and scalability. The use of automated synthesis platforms can also streamline the process, reducing costs and increasing throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often target the chromenone core, leading to the formation of more oxidized derivatives.

  • Reduction: : Reduction reactions may involve reagents like lithium aluminum hydride, which can reduce specific functional groups in the molecule.

  • Substitution: : The compound can participate in various substitution reactions, where nucleophiles or electrophiles replace existing functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Reagents commonly used with this compound include strong acids like hydrochloric acid and sulfuric acid for catalysis, organic solvents like dichloromethane or ethanol for reaction mediums, and specific catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions often require controlled temperatures (ranging from -78°C to room temperature) and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid depend on the type of reaction and conditions. Oxidation typically leads to more oxidized forms of the chromenone core, reduction results in partially or fully reduced derivatives, and substitution yields various substituted analogs with potentially new biological activities.

Scientific Research Applications

This compound has a broad spectrum of applications across multiple disciplines:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of other complex molecules.

  • Biology: : Investigated for its potential interactions with enzymes and proteins due to its unique structure.

  • Medicine: : Explored for its anti-inflammatory, antioxidant, and anticancer properties, leveraging its ability to interact with specific molecular targets.

  • Industry: : Utilized in the development of novel materials and as a catalyst in certain organic transformations.

Mechanism of Action

The mechanism by which (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to varied effects like inhibition of enzyme activity, induction of apoptosis in cancer cells, or scavenging of free radicals in antioxidant applications.

Comparison with Similar Compounds

Similar Compounds

  • (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy: propionic acid

  • (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy: butyric acid

  • (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy: valeric acid

Uniqueness

While the core chromenone structure is shared among these compounds, (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid is unique due to its specific substitution pattern, which can result in distinct physical, chemical, and biological properties. This uniqueness may translate into different reactivity, potency, and applications in various scientific research fields.

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Properties

IUPAC Name

2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-15-20(28-23(24(26)27)17-10-6-3-7-11-17)13-12-18-19(14-21(25)29-22(15)18)16-8-4-2-5-9-16/h2-14,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGEVOTWGOHBDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 2
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 3
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 4
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 5
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid
Reactant of Route 6
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetic acid

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